pdm-2 protein - 146409-97-4

pdm-2 protein

Catalog Number: EVT-1517163
CAS Number: 146409-97-4
Molecular Formula: C9H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The PDM-2 protein is primarily studied in Drosophila melanogaster (fruit fly), where it has been shown to influence the morphological and functional diversity of neurons. Research indicates that PDM-2 interacts with other transcription factors to modulate dendritic growth and branching, essential for proper neural circuit assembly and function .

Classification

PDM-2 belongs to the larger class of POU domain transcription factors, which are classified based on their structural features and functional roles in gene regulation. These proteins are critical for various developmental processes across different species.

Synthesis Analysis

Methods

The synthesis of PDM-2 protein can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis systems. In particular, advancements in flow chemistry have enabled efficient synthesis and modification of peptides and proteins, including complex transcription factors like PDM-2.

Technical Details:

  1. Recombinant Expression: The gene encoding PDM-2 can be cloned into expression vectors suitable for bacterial or eukaryotic systems. Commonly used systems include Escherichia coli or yeast, where the protein can be expressed and subsequently purified.
  2. Cell-Free Protein Synthesis: This method allows for rapid production of proteins without the need for living cells. The PURE system (Protein synthesis Using Recombinant Elements) is particularly effective for synthesizing proteins like PDM-2 due to its defined components that minimize contamination and facilitate high yields .
Molecular Structure Analysis

Structure

PDM-2 contains a characteristic POU domain that consists of two subdomains: the POU-specific domain and the POU homeodomain. This structure allows the protein to bind specific DNA sequences, regulating target gene expression crucial for neuronal development.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the precise conformation of the PDM-2 protein and its interactions with DNA and other regulatory proteins.

Chemical Reactions Analysis

Reactions

PDM-2 engages in various biochemical interactions that facilitate transcriptional regulation:

  1. DNA Binding: The primary reaction involves binding to specific DNA motifs within target genes, influencing their transcription.
  2. Protein-Protein Interactions: PDM-2 also forms complexes with other transcription factors and co-regulators, modulating its activity and specificity in gene regulation.

Technical Details: The binding affinity and specificity can be studied using electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) assays to analyze how effectively PDM-2 binds to its target genes under different conditions.

Mechanism of Action

Process

The mechanism by which PDM-2 exerts its effects involves several steps:

  1. Binding to DNA: Upon binding to specific enhancer or promoter regions of target genes, PDM-2 recruits coactivators or corepressors.
  2. Transcriptional Regulation: This recruitment alters the chromatin structure, facilitating or inhibiting the transcription process by RNA polymerase II.

Data

Experimental data from studies on Drosophila indicate that mutations in the PDM-2 gene can lead to significant defects in neuronal development, underscoring its essential role in regulating gene expression during neurogenesis .

Physical and Chemical Properties Analysis

Physical Properties

PDM-2 is a soluble protein under physiological conditions, typically exhibiting stability at physiological pH levels. Its molecular weight and isoelectric point can vary depending on post-translational modifications.

Chemical Properties

PDM-2's chemical properties include:

  1. Stability: The protein's stability can be influenced by temperature, pH, and ionic strength.
  2. Post-translational Modifications: These may include phosphorylation or acetylation, which can affect its activity and interactions with other proteins.

Relevant analyses often involve circular dichroism spectroscopy or differential scanning calorimetry to assess stability under various conditions.

Applications

Scientific Uses

PDM-2 protein has several applications in scientific research:

  1. Neurogenesis Studies: Understanding how transcription factors like PDM-2 influence neuronal development can provide insights into developmental biology and neurobiology.
  2. Gene Regulation Research: Investigating the mechanisms by which PDM-2 regulates gene expression contributes to broader knowledge about transcriptional control in eukaryotic cells.
  3. Model Organism Studies: As a model organism, Drosophila provides a platform for studying genetic pathways involving PDM-2, which may have implications for understanding similar processes in mammals.
Molecular Characterization of pdm-2 Protein

Gene Structure and Evolutionary Conservation of pdm-2

The pdm-2 gene (POU domain protein 2) is located at cytological map position 33F1-33F2 on the left arm of chromosome 2 in Drosophila melanogaster [1] [8]. It encodes a transcription factor critical for neurogenesis and exhibits a complex genomic architecture characterized by:

  • Tandem linkage with its paralog nubbin (pdm-1), suggesting an ancestral gene duplication event [4].
  • Alternative splicing generating four distinct isoforms (A-D), with isoform-specific domains influencing functional diversity [8].
  • A 125 kb cis-regulatory landscape housing 77 enhancers that drive spatiotemporal expression in neural lineages [4] [7].

Evolutionary analysis across Dipterans reveals:

  • Conservation divergence: pdm-2 and nubbin share 80% amino acid identity in their DNA-binding POU domains but exhibit significant divergence in N-terminal regions (<30% identity) [4].
  • Taxonomic distribution: Both paralogs exist in Ceratitis capitata (medfly) and Musca domestica (housefly), but mosquitos retain only a single POU ortholog phylogenetically aligned with nubbin [4]. This indicates a duplication event occurring ~100 MYA after the Drosophila-mosquito split (~260 MYA).
  • Enhancer evolution: Despite coding sequence conservation, non-coding regulatory elements show minimal collinearity between pdm-2 and nubbin, with rapid divergence post-duplication [4].

Table 1: Evolutionary Conservation of pdm-2 Orthologs

SpeciesParalog PresencePOU Domain IdentityRegulatory Conservation
D. melanogasterpdm-2 + nub100% (Reference)Complex enhancer clusters
Ceratitis capitatapdm-2 + nub78%Partial CSC conservation
Aedes aegyptiSingle ortholog75% (nub-like)Minimal

POU Domain Architecture and DNA-Binding Mechanisms

The pdm-2 protein belongs to the Class VI POU-domain transcription factors, characterized by a bipartite DNA-binding domain comprising two structurally independent subdomains:

  • POU-specific domain (POUs): N-terminal region (residues 296–360 in isoform A) with a helix-turn-helix structure recognizing specific DNA sequences [8].
  • POU homeodomain (POUh): C-terminal region (residues 394–447) adopting a classical homeod fold for DNA backbone contacts [1] [8].

DNA-binding occurs through a cooperative mechanism:

  • POUs and POUh subdomains bind adjacent DNA half-sites (ATGCAAAT) as monomers, inducing DNA bending [1].
  • Dimerization capability: Pdm-2 homodimerizes or heterodimerizes with pdm-1 via POU domain interactions, expanding DNA recognition specificity [1] [4]. Mutations in the dimer interface (e.g., Leu342Ala) abolish cooperative binding.
  • Zinc finger auxiliary motifs: Flanking C₂H₂ zinc fingers stabilize DNA interactions and facilitate ternary complex formation with co-regulators [6] [8].

Table 2: Functional Subdomains of pdm-2 POU Architecture

DomainResidue RangeStructural FeaturesFunctional Role
POUs296-3604 α-helices, β-hairpinMajor groove recognition
POUh394-4473 α-helices, helix-turn-helixDNA backbone contacts
Linker region361-393Flexible loopDomain cooperation
C₂H₂ zinc fingers150-190Zn²⁺-coordinating cysteinesDNA affinity enhancement

Post-Translational Modifications and Protein Stability

Pdm-2 stability and subcellular localization are dynamically regulated by post-translational modifications (PTMs), including:

  • Phosphorylation:
  • Cyclin-dependent kinases (CDKs) phosphorylate Ser³⁰⁵ within the nuclear localization signal (NLS), promoting nuclear import during neuroblast divisions [5] [9].
  • MAPK-mediated phosphorylation of Thr⁴²⁰ enhances DNA-binding affinity by stabilizing POUh conformation [5].

  • Ubiquitination:

  • SCFᴬʀᶜʰ ubiquitin ligase targets Lys¹⁸⁸ for polyubiquitination (K48 linkage), directing proteasomal degradation [1] [5].
  • Degradation is suppressed by USP7 deubiquitinase, which stabilizes pdm-2 in ganglion mother cells (GMCs) to maintain asymmetric division competence [5].

  • Methylation:

  • SETD7 methyltransferase mono-methylates pdm-2 at Lys²²⁵, creating a PTM-activated degron recognized by DCAF1/CUL4 ubiquitin ligase [5] [9].
  • Methylation levels inversely correlate with protein half-life (methylated: t₁/₂ = 45 min; unmethylated: t₁/₂ = 180 min) [5].

Table 3: Key Post-Translational Modifications of pdm-2

PTM TypeModification SiteEnzymeFunctional Consequence
PhosphorylationSer³⁰⁵CDK1Enhanced nuclear import
PhosphorylationThr⁴²⁰MAPK/ERKIncreased DNA-binding affinity
UbiquitinationLys¹⁸⁸SCFᴬʀᶜʰProteasomal degradation
MethylationLys²²⁵SETD7DCAF1 recruitment & degradation

Interaction Partners: Co-Activators and Co-Repressors

Pdm-2 functions within a transcriptional complex whose activity is modulated by protein-protein interactions:

  • Co-repressors:
  • Hunchback (Hb): Binds pdm-2 via the N-terminal repression domain (RD), recruiting Mi-2/NuRD complexes to silence pdm-2 target genes in early neuroblasts [3] [7]. Chromatin immunoprecipitation confirms co-occupancy at the castor locus enhancer.
  • Groucho/TLE: Interacts with the pdm-2 POU domain via QD motifs, facilitating histone deacetylase (HDAC) recruitment to suppress neuronal differentiation genes [7].

  • Co-activators:

  • Scalloped/Vestigial (Sd/Vg): Forms a ternary complex with pdm-2 on dendritic morphogenesis gene enhancers (e.g., cut), activating transcription through p300-mediated histone acetylation [1] [7].
  • Cyclin E: Directly binds pdm-2 to stabilize it in GMCs, linking transcriptional activity to cell cycle progression [1].

  • Dimerization Partners:

  • Pdm-1 (Nubbin): Heterodimerizes via POU domain interactions, enabling recognition of bipartite DNA elements (e.g., in cyclin E promoter) [1] [4].
  • Castor (Cas): Antagonizes pdm-2 by competing for overlapping DNA sites in late-stage neuroblasts, refining temporal identity transitions [3] [7].

Table 4: Core Interaction Network of pdm-2

PartnerInteraction DomainFunctional OutcomeBiological Role
HunchbackN-terminal RDGene repression via HDAC recruitmentNeuroblast competence regulation
Scalloped/VestigialPOU linker regionTarget gene activationDendritic arbor suppression
Pdm-1 (Nubbin)POUh subdomainDNA-binding cooperativityGMC self-renewal promotion
CastorPOUs subdomainCompetitive DNA displacementTemporal identity termination

These molecular interactions establish pdm-2 as a central node in regulatory networks governing neural precursor cell fate, where combinatorial partnerships determine transcriptional output and developmental timing.

Properties

CAS Number

146409-97-4

Product Name

pdm-2 protein

Molecular Formula

C9H9N3

Synonyms

pdm-2 protein

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